N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Lipophilicity Aqueous Solubility Physicochemical Property

N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS 445473-52-9) is a synthetic sulfonamide incorporating a rigid adamantane cage linked via an ethylene spacer to a 2,5-dimethoxybenzenesulfonamide moiety. The compound exhibits a computed logP of 4.56, logD of 4.56, and a polar surface area of 57.05 Ų.

Molecular Formula C20H29NO4S
Molecular Weight 379.52
CAS No. 445473-52-9
Cat. No. B2807121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
CAS445473-52-9
Molecular FormulaC20H29NO4S
Molecular Weight379.52
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C20H29NO4S/c1-24-17-3-4-18(25-2)19(10-17)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
InChIKeyLGSYTXSWYBLVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide – Structural Identity, Physicochemical Profile, and Compound Class


N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS 445473-52-9) is a synthetic sulfonamide incorporating a rigid adamantane cage linked via an ethylene spacer to a 2,5-dimethoxybenzenesulfonamide moiety . The compound exhibits a computed logP of 4.56, logD of 4.56, and a polar surface area of 57.05 Ų . It is characterized by ¹H NMR and GC-MS spectra available in the SpectraBase reference database [1], placing it within the broader class of adamantane-derived sulfonamides explored for enzyme inhibition, including soluble epoxide hydrolase (sEH), γ-secretase, and carbonic anhydrase targets.

Why N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide Cannot Be Interchanged with Generic Adamantane Sulfonamide Analogs


Adamantane sulfonamides do not behave as a uniform class; small structural variations—in linker length (methylene vs. ethylene), adamantane attachment position (1-yl vs. 2-yl), and the number and position of methoxy substituents on the benzene ring—produce divergent target engagement, pharmacokinetic, and physicochemical profiles. SAR studies on adamantane-based γ-secretase inhibitors demonstrate that the nature and position of aromatic substituents critically modulate inhibitory potency [1], while work on carbonic anhydrase inhibitors incorporating adamantyl moieties reveals that linker geometry and sulfonamide substitution pattern both influence isoform selectivity and anticonvulsant activity [2]. Consequently, substituting the 2,5-dimethoxy regioisomer with a 3,4-dimethoxy or 4-methoxy analog without re-validating the specific assay endpoint and ADME parameters carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide vs. Closest Analogs


Computed Lipophilicity (logP/logD) and Aqueous Solubility (logSw) Differentiate the Adamantyl-Containing 2,5-Dimethoxy Sulfonamide from Non-Adamantyl Benzenesulfonamides

The target compound exhibits a computed logP of 4.5624 and logSw of −4.4352, compared to a non-adamantyl 3,4-dimethoxybenzenesulfonamide, which has an XLogP3 of 0.600 and a topological polar surface area (TPSA) of 87.00 Ų . The ~3.96 log-unit higher logP reflects a >9,000-fold increase in octanol-water partition coefficient, driven by the adamantyl cage. Additionally, the TPSA decreases from 87.00 Ų to 57.05 Ų upon introduction of the adamantyl-ethyl substituent, indicating reduced hydrogen-bonding capacity with aqueous media.

Lipophilicity Aqueous Solubility Physicochemical Property

Unique Spectral Fingerprint Enables Definitive Identity Confirmation Against Regioisomeric and Linker-Variant Analogs

The compound has a validated reference ¹H NMR spectrum and a GC-MS spectrum in the SpectraBase database (Compound ID 6eGGFOR3JYi), with an exact monoisotopic mass of 379.18173 Da and molecular formula C₂₀H₂₉NO₄S [1]. This spectral signature is unique to the 2,5-dimethoxy regioisomer with the ethylene-linked adamantane; the 3,4-dimethoxy analog (CAS 445473-51-8) and linker variants (e.g., methylene or oxyethyl spacers) produce distinct NMR chemical shifts and fragmentation patterns.

Analytical Chemistry Quality Control Spectral Database

2,5-Dimethoxy vs. 3,4-Dimethoxy Substitution Pattern: Predicted Impact on Enzyme Binding from Established Sulfonamide SAR

The 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring is expected to produce different electronic and steric interactions with target enzymes compared to the 3,4-dimethoxy analog (CAS 445473-51-8). In the adamantane sulfonamide γ-secretase inhibitor series, the position and electronic nature of aromatic substituents were found to influence inhibitory activity, with hydrogen-bond formation and substituent size thresholds recognized as necessary determinants [1]. Similarly, in carbonic anhydrase inhibitor SAR, the sulfonamide ring substitution pattern directly affects isoform binding affinity [2]. Direct head-to-head IC₅₀ data for the 2,5- vs. 3,4-dimethoxy regioisomers are not publicly available.

Structure-Activity Relationship γ-Secretase Carbonic Anhydrase

Patent Coverage Under US 9,073,906 Establishes IP-Relevant Differentiation for Procurement Decisions

The compound falls within the generic scope of US Patent 9,073,906, titled 'Sulfamide derivative having an adamantyl group and its pharmaceutically acceptable salt,' assigned to Korea Research Institute of Chemical Technology and filed on September 30, 2013 [1]. This patent covers sulfamide and sulfonamide derivatives incorporating an adamantyl moiety, providing a formal IP position that distinguishes patented adamantyl sulfonamides from unpatented or off-patent benzenesulfonamide analogs.

Patent Landscape Intellectual Property Freedom to Operate

Recommended Application Scenarios for N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide Based on Quantitative Evidence


CNS Drug Discovery Screening Libraries Requiring High Lipophilicity and Predicted BBB Penetration

The computed logP of 4.56 and low PSA of 57.05 Ų place this compound in a physicochemical space consistent with CNS drug-likeness and predicted blood-brain barrier permeability. It is suitable for inclusion in focused screening decks targeting neurological targets such as γ-secretase, where adamantane sulfonamides have demonstrated inhibitory activity [1]. The >9,000-fold higher lipophilicity relative to non-adamantyl benzenesulfonamides supports its prioritization when passive membrane permeability is a selection criterion.

Analytical Reference Standard for Identity Verification and Quality Control

The publicly available ¹H NMR and GC-MS spectra in the SpectraBase database [2] enable this compound to serve as an analytical reference standard for identity confirmation upon procurement. The unique exact mass (379.18173 Da) and InChIKey allow definitive differentiation from regioisomeric and linker-variant analogs, supporting QC workflows in laboratories handling multiple adamantane sulfonamide derivatives.

Structure-Activity Relationship Studies Exploring Methoxy Position Effects on Target Selectivity

The 2,5-dimethoxy substitution pattern distinguishes this compound from the 3,4-dimethoxy regioisomer (CAS 445473-51-8). In SAR campaigns targeting γ-secretase [1] or carbonic anhydrase isoforms [3], systematic comparison of 2,5- vs. 3,4-dimethoxy analogs can reveal substitution-dependent selectivity profiles that are not predictable from class-level data alone. This compound is a necessary component of any methoxy-position SAR matrix.

IP-Landscape Assessment and Patent Portfolio Strategy

The compound's coverage under US Patent 9,073,906 [4] makes it relevant for competitive intelligence and freedom-to-operate analyses. Organizations evaluating the adamantane sulfonamide chemical space for therapeutic development can use this compound as a representative example of the patented genus when assessing the scope of existing IP claims.

Quote Request

Request a Quote for N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.